2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole
Brand Name: Vulcanchem
CAS No.: 175205-03-5
VCID: VC0066078
InChI: InChI=1S/C12H12N2O2S/c13-12-14-7-11(17-12)8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6-7H,1,4-5H2,(H2,13,14)
SMILES: C1COC2=C(C=C(C=C2)C3=CN=C(S3)N)OC1
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole

CAS No.: 175205-03-5

Cat. No.: VC0066078

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3

* For research use only. Not for human or veterinary use.

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole - 175205-03-5

Specification

CAS No. 175205-03-5
Molecular Formula C12H12N2O2S
Molecular Weight 248.3
IUPAC Name 5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H12N2O2S/c13-12-14-7-11(17-12)8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6-7H,1,4-5H2,(H2,13,14)
Standard InChI Key ZTCABBMLLYFGHL-UHFFFAOYSA-N
SMILES C1COC2=C(C=C(C=C2)C3=CN=C(S3)N)OC1

Introduction

Chemical Structure and Properties

Structural Characteristics

2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole belongs to the class of 2-aminothiazole derivatives, which are characterized by a five-membered thiazole ring containing both sulfur and nitrogen atoms. The compound features an amino group (-NH₂) at the 2-position of the thiazole ring and a trimethylenedioxyphenyl group at the 5-position. This specific substitution pattern contributes to its unique chemical and biological properties.

The molecular structure can be represented as follows:

  • Core structure: Thiazole ring with an amino group at the 2-position

  • Substituent: 3,4-trimethylenedioxyphenyl group at the 5-position

  • Alternative name: 5-(3,4-Dihydro-2H-benzo[b] dioxepin-7-yl)thiazol-2-amine

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O₂S
CAS Number175205-03-5
AppearanceLikely a crystalline solid (based on similar compounds)
Molecular Weight248.30 g/mol (calculated)
SolubilityLikely soluble in organic solvents such as ethanol, methanol, and DMSO (based on similar thiazole derivatives)

Similar to other 2-aminothiazole derivatives, this compound likely exhibits characteristic spectroscopic properties. The presence of the amino group at the 2-position typically influences its hydrogen bonding capabilities and reactivity. The trimethylenedioxyphenyl group introduces additional structural rigidity and may affect the compound's lipophilicity and membrane permeability.

Synthesis Methods and Characterization

Characterization Techniques

The structural confirmation of 2-aminothiazole derivatives typically involves multiple analytical techniques:

  • Spectroscopic Analysis:

    • FT-IR spectroscopy: For identifying functional groups

    • ¹H NMR and ¹³C NMR: For structural elucidation

    • Mass spectrometry: For molecular weight confirmation

  • Elemental Analysis:

    • To confirm the elemental composition

For related thiazole derivatives, characteristic IR absorption bands include those for NH₂ groups (typically around 3300-3400 cm⁻¹) and the C=N stretching of the thiazole ring . In ¹H NMR spectra, the amino group protons of similar 2-aminothiazole derivatives often appear as singlets in the range of 6-7 ppm .

"Several 4-(5-methylisoxazol-3-ylamino) thiazoles were prepared and evaluated as cytotoxic agents against three human cancer cell lines (HCT-116, HePG-2, and MCF-7). Compound 6, with IC₅₀ = 20.2 μg/mL against the Hep-G2 cell line, was as potent as the reference drug, doxorubicin (IC₅₀ = 21.6 μg/mL)."

The structural elements of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole may similarly confer antiproliferative properties, potentially through inhibition of cancer-related kinases such as EGFR or BRAF.

Table 2: Potential Biological Activities of 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole Based on Related Thiazole Derivatives

Biological ActivityPotential MechanismSupporting Evidence from Related Compounds
AntioxidantFree radical scavenging2-Amino-5-methylthiazol derivatives showed DPPH, hydroxyl, nitric oxide, and superoxide radical scavenging activities
AntimicrobialCell wall/membrane disruption, Enzyme inhibitionImidazolyl thiazole derivatives exhibited MICs of 1.95-15.62 μg/ml against various bacteria
AntiproliferativeKinase inhibition (EGFR, BRAF)Thiazole derivatives showed inhibitory activities against cancer cell lines and kinase targets

Structure-Activity Relationship Analysis

Influence of the 2-Amino Group

The 2-amino group in thiazole derivatives plays a crucial role in their biological activities. This functional group can participate in hydrogen bonding with target proteins and can influence the compound's water solubility and pharmacokinetic properties. In related 2-aminothiazole derivatives, this group has been associated with enhanced biological activities:

"Compounds with electron-withdrawing groups demonstrated inhibition zones against S. aureus, S. epidermidis, and B. subtilis. Minimum inhibitory concentrations (MICs) for these gram-positive bacteria ranged from 0.98 to 3.9 μg/ml, while ampicillin displayed an MIC of 0.24 μg/ml."

The 2-amino group in 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole is likely to contribute significantly to its potential biological activities through similar mechanisms.

Role of the Trimethylenedioxyphenyl Substituent

The trimethylenedioxyphenyl group at the 5-position of the thiazole ring introduces specific structural characteristics that may influence the compound's biological properties. This substituent contains oxygen atoms that can serve as hydrogen bond acceptors, potentially enhancing interaction with biological targets.

Research on related thiazole derivatives suggests that the nature of substituents at the 5-position significantly affects their biological activities:

"In addition, moderate-to-weak inhibitory activities were observed for the rest of kinases (AKT2, CDK2/Cylin A1, PDGFRβ, VEGFR-2, BRAF[V600E]"

The trimethylenedioxyphenyl group in 2-Amino-5-(3,4-trimethylenedioxyphenyl)thiazole may confer unique binding properties with specific enzyme targets, potentially resulting in distinct biological activities compared to other thiazole derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator